2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
Description
2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperidine-piperazine-alkynyloxy side chain. The pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) is functionalized at the 2-position with a piperidin-1-yl group. This piperidine moiety is further connected via an ether linkage to a but-2-yn-1-yl chain terminated by a 4-(propan-2-yl)piperazine group.
Properties
IUPAC Name |
2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-18(2)24-15-13-23(14-16-24)10-3-4-17-26-19-6-11-25(12-7-19)20-21-8-5-9-22-20/h5,8-9,18-19H,6-7,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKKAUOIZQKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as piperazine derivatives have been reported to exhibit a wide range of biological activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly neurotransmitter receptors, leading to changes in the signaling pathways.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that it may affect the dopaminergic and serotonergic pathways.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5). This rule is a guideline in the medicinal chemistry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Biological Activity
The compound 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine , with CAS number 2741925-20-0 , is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 349.5 g/mol . The structure features multiple functional groups, including a piperazine moiety and an alkyne substituent, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.5 g/mol |
| CAS Number | 2741925-20-0 |
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly in the context of anti-tubercular properties and potential anticancer effects.
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In vitro tests against Mycobacterium tuberculosis have shown promising results:
- IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 1.35 to 2.18 μM , indicating significant activity against the bacteria .
Anticancer Potential
The compound's structural similarities with known anticancer agents suggest it may exhibit antiproliferative effects:
- Cytotoxicity Assays : Initial tests on human embryonic kidney cells (HEK-293) indicated low toxicity, suggesting a favorable safety profile for further development in cancer therapy .
The precise mechanisms through which this compound exerts its biological effects are still under investigation; however, docking studies suggest interactions with specific biological targets that could explain its pharmacological properties.
Key Mechanisms Identified:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors might contribute to its effects on cellular signaling pathways.
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of the compound reported significant anti-tubercular activity. The synthesized compounds were tested for their inhibitory concentrations, revealing several candidates with low nanomolar activity against Mycobacterium tuberculosis .
Study 2: Antiproliferative Effects
In another study, compounds structurally related to the target molecule were evaluated for their ability to inhibit cancer cell growth in vitro. The results demonstrated that certain derivatives could effectively reduce cell viability in various cancer cell lines, supporting the hypothesis of its anticancer potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fluorinated Analogs
The 5-fluoro derivative of the target compound, 5-fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine (), introduces a fluorine atom at the pyrimidine’s 5-position. Fluorination often enhances metabolic stability and bioavailability by modulating electronic and steric properties. This modification could improve binding affinity to targets like kinases or GPCRs compared to the parent compound .
Piperazine/Piperidine-Substituted Pyrimidines
- 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (): This compound replaces the alkynyl-piperazine side chain with a benzodioxole-methyl group. However, the absence of the alkynyl linker reduces conformational flexibility compared to the target compound .
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Here, the pyrimidine core is substituted with a methyl group and a piperidine at positions 4 and 6, respectively.
Pyrimidines with Varied Heterocyclic Substituents
- The bromine atom could enhance binding to hydrophobic pockets in enzymes, but the bulky benzoyl group may reduce solubility compared to the target compound’s isopropyl-piperazine terminus .
- 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (): Substitution with pyrrolidine instead of piperidine alters the nitrogen atom’s hybridization (secondary vs. The simpler structure may favor synthetic accessibility but lacks the extended side chain for targeted interactions .
Alkynyl-Linked Derivatives
The target compound’s but-2-yn-1-yl linker between piperidine and piperazine is a key structural feature. Similar alkynyl linkers are observed in 4-{4-[5-Nitro-6-(4-proxymethyl-piperidin-1-yl)-pyrimidin-4-yloxy]-phenyl}-butan-2-one (), where the alkyne enhances rigidity and π-orbital conjugation. However, the nitro group in this analog may introduce redox reactivity, limiting its therapeutic utility compared to the non-nitrated target compound .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis requires multi-step functionalization of pyrimidine, including Sonogashira coupling for the alkynyl linker, which complicates large-scale production .
- Pharmacological Potential: Piperazine-piperidine-pyrimidine hybrids (e.g., ) demonstrate affinity for serotonin and dopamine receptors, suggesting the target compound may share similar neuromodulatory effects .
- Solubility Challenges : Alkynyl linkers and aromatic substituents (e.g., benzodioxole in ) reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
